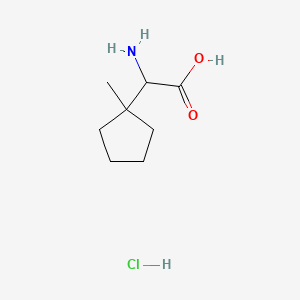
4-(1-Aminoethyl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dopamine can be synthesized through several methods. One common synthetic route involves the hydroxylation of tyrosine to form L-DOPA, which is then decarboxylated to produce dopamine . This process typically requires the enzyme tyrosine hydroxylase for the hydroxylation step and DOPA decarboxylase for the decarboxylation step.
Industrial Production Methods
Industrial production of dopamine often involves the microbial fermentation of tyrosine or the chemical synthesis from catechol and ethylene diamine. The reaction conditions usually include controlled pH, temperature, and the presence of specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dopamine undergoes various chemical reactions, including:
Oxidation: Dopamine can be oxidized to form dopamine quinone, which can further react to form neuromelanin.
Reduction: Reduction of dopamine is less common but can occur under specific conditions.
Substitution: Dopamine can undergo substitution reactions, particularly at the amino group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Reagents such as acyl chlorides and alkyl halides are often used in substitution reactions.
Major Products
Oxidation: Dopamine quinone and neuromelanin.
Reduction: Reduced dopamine derivatives.
Substitution: Various N-substituted dopamine derivatives.
Scientific Research Applications
Dopamine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other catecholamines and various organic compounds.
Biology: Studied for its role in neurotransmission and its effects on behavior and mood.
Medicine: Used in the treatment of conditions like Parkinson’s disease and heart failure.
Industry: Employed in the production of certain polymers and as a stabilizer in various chemical processes.
Mechanism of Action
Dopamine exerts its effects by binding to dopamine receptors, which are G-protein-coupled receptors located on the surface of neurons. This binding triggers a cascade of intracellular events that modulate neuronal activity and neurotransmitter release. The primary pathways involved include the nigrostriatal, mesolimbic, and mesocortical pathways .
Comparison with Similar Compounds
Similar Compounds
Catechol: 1,2-dihydroxybenzene, a precursor to dopamine.
Norepinephrine: Another catecholamine neurotransmitter with similar functions but different receptor affinities.
Epinephrine: A catecholamine involved in the fight-or-flight response.
Uniqueness
Dopamine is unique due to its specific role in reward and motivation pathways, which are not as prominently influenced by other catecholamines. Its ability to cross the blood-brain barrier and its involvement in a wide range of physiological processes make it a critical compound in both research and clinical settings .
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-(1-aminoethyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H11NO2/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5,10-11H,9H2,1H3 |
InChI Key |
LZCUUHPBCGKQAH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C=C1)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


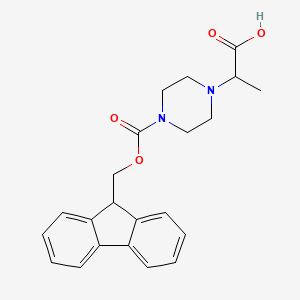
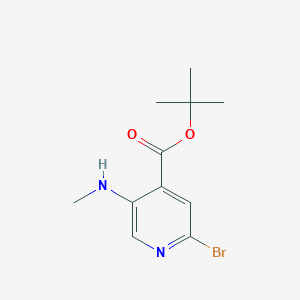
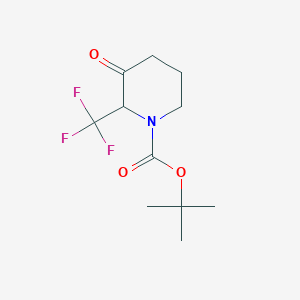
![(1S,5S,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13519299.png)

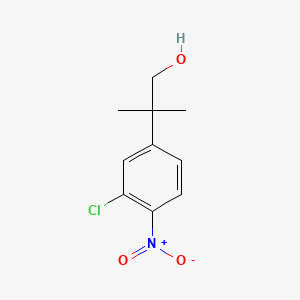
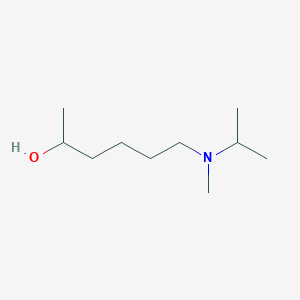
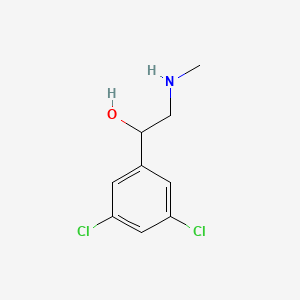
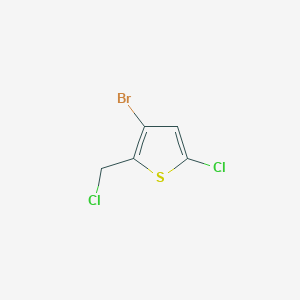
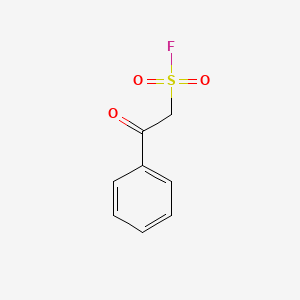
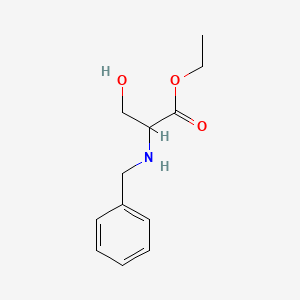
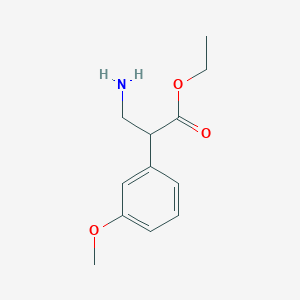
![2-cyano-N-[4-(4-fluoro-1H-1,3-benzodiazol-2-yl)phenyl]-2,2-dimethylacetamide](/img/structure/B13519344.png)
